4-Bromo-3-methylanisole (CAS 27060-75-9), systematically known as 1-bromo-4-methoxy-2-methylbenzene, is a highly versatile halogenated aromatic building block characterized by its 1,2,4-substitution pattern. Featuring both an electron-donating methoxy group and a strategically positioned ortho-methyl group relative to the bromine atom, this compound offers a precisely tuned steric and electronic environment for transition-metal-catalyzed cross-coupling [1]. As a liquid at standard room temperature with a boiling point of 111–112 °C at 15 mmHg, it is highly amenable to continuous flow manufacturing and automated liquid dispensing . Its primary procurement value lies in its role as an optimized electrophile for Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and direct hydroxylations, where its specific substitution pattern prevents common side reactions observed in less substituted analogs.
Attempting to substitute 4-bromo-3-methylanisole with the simpler, more common 4-bromoanisole often results in catastrophic yield losses during scale-up, particularly in amination reactions with primary aliphatic amines [1]. The absence of the ortho-methyl group in generic analogs leaves the catalytic intermediate vulnerable to competitive β-hydride elimination, leading to extensive dehalogenation and complex product mixtures that are difficult to purify. Conversely, over-substituting the ring (e.g., using di-ortho bromides) completely shuts down reactivity with bulky cross-coupling partners due to excessive steric hindrance [2]. Procuring the exact 4-bromo-3-methylanisole structure is therefore mandatory for buyers seeking the optimal balance: sufficient steric bulk to suppress undesired reduction pathways, while maintaining high oxidative addition reactivity for complex API and ligand synthesis.
In palladium-catalyzed amination reactions with primary aliphatic amines, the steric profile of the aryl bromide dictates the reaction pathway. Research demonstrates that unhindered 4-bromoanisole undergoes severe competitive dehalogenation when reacted with n-hexylamine, yielding a 1:1 mixture of the desired amine and dehalogenated anisole (capping at 26% overall conversion) [1]. In stark contrast, 4-bromo-3-methylanisole, under identical Pd/BINAP catalytic conditions, drives the reaction to completion in just 6 hours, delivering the target amine in 95% yield [1]. The ortho-methyl group effectively sterically suppresses the undesired reduction pathway.
| Evidence Dimension | Target amine yield and conversion efficiency in Pd-catalyzed amination with n-hexylamine |
| Target Compound Data | 95% yield (complete conversion in 6 hours) |
| Comparator Or Baseline | 4-Bromoanisole (26% conversion, resulting in a 1:1 mixture of product and dehalogenated byproduct) |
| Quantified Difference | +69% absolute increase in conversion and near-total elimination of dehalogenation byproducts |
| Conditions | 0.5 mol % Pd/BINAP catalyst, NaO-t-Bu, n-hexylamine |
Buyers scaling up secondary amine synthesis must procure the 3-methylated analog to prevent massive yield losses and costly purification steps associated with dehalogenated byproducts.
When synthesizing functionalized phenols, direct hydroxylation of aryl halides circumvents the need for multi-step, unstable organoboron intermediates. Using a palladacycle precatalyst, 4-bromo-3-methylanisole undergoes highly efficient C-Br cleavage to yield the corresponding phenol in 98% yield [1]. This outperforms more heavily oxygenated analogs such as 5-bromo-1,2,3-trimethoxybenzene, which only achieved an 84% yield under identical conditions [1]. The specific electronic activation provided by the para-methoxy and meta-methyl groups facilitates rapid oxidative addition and reductive elimination, making this compound an exceptionally efficient precursor.
| Evidence Dimension | Yield of corresponding phenol via direct Pd-catalyzed hydroxylation |
| Target Compound Data | 98% 1H NMR yield |
| Comparator Or Baseline | 5-Bromo-1,2,3-trimethoxybenzene (84% yield) |
| Quantified Difference | 14% higher yield in direct C-Br to C-OH conversion |
| Conditions | 0.25 mmol ArX, palladacycle precatalyst, hydroxide source |
Procuring this specific halide allows chemists to bypass unstable boronic acid intermediates, streamlining the synthesis of complex phenols with near-quantitative yields.
While the ortho-methyl group of 4-bromo-3-methylanisole provides necessary steric protection to prevent side reactions, it does not excessively hinder cross-coupling with extremely bulky partners. In Buchwald-Hartwig aminations using the conformationally flexible TNpP ligand, 4-bromo-3-methylanisole successfully couples with 2,6-diisopropylaniline to deliver the highly hindered diarylamine in 83% yield [1]. This demonstrates that the compound maintains high reactivity even when paired with sterically demanding anilines, unlike di-ortho substituted benzenes (e.g., 2-bromo-m-xylene) which often fail to convert entirely under similar bulky coupling conditions [1].
| Evidence Dimension | Cross-coupling yield with highly sterically hindered amines (2,6-diisopropylaniline) |
| Target Compound Data | 83% yield of the corresponding diarylamine |
| Comparator Or Baseline | Di-ortho substituted analogs (e.g., 2-bromo-m-xylene) which show 0% conversion |
| Quantified Difference | Maintains >80% yield despite ortho-substitution, whereas di-ortho substitution completely inhibits the reaction |
| Conditions | 0.5 mol % Pd2(dba)3, 1.0 mol % TNpP ligand, 80 °C |
For materials science and catalyst design requiring bulky diarylamine frameworks, this compound offers the ideal balance of steric protection and cross-coupling reactivity.
Due to its high efficiency in Buchwald-Hartwig aminations and its ability to suppress dehalogenation, 4-bromo-3-methylanisole is the optimal starting material for synthesizing unsymmetrical, sterically demanding diarylamines used as ligands in transition-metal catalysis [1].
Its near-quantitative conversion in direct Pd-catalyzed hydroxylation makes it an excellent procurement choice for workflows requiring 4-methoxy-2-methylphenol derivatives, bypassing the need for expensive or unstable organoboron reagents [2].
The unique 1,2,4-substitution pattern provides a precisely tuned electronic environment for sequential functionalization, making it highly valuable in the synthesis of complex active pharmaceutical ingredients (APIs) where regiocontrol during late-stage coupling is paramount [1].
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